Perrhenic acid; tetrabutylammonium ion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

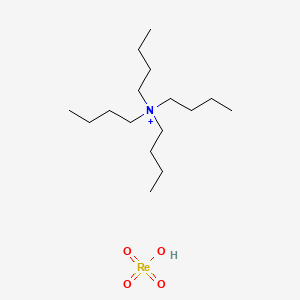

Perrhenic acid; tetrabutylammonium ion is a compound that combines perrhenic acid, a strong monobasic acid, with the tetrabutylammonium ion, a quaternary ammonium cation. Perrhenic acid, with the chemical formula HReO₄, is known for its strong oxidizing properties and is commonly used in various chemical reactions. The tetrabutylammonium ion, on the other hand, is a large organic cation that is often used to increase the solubility of inorganic anions in organic solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Perrhenic acid can be prepared by the oxidation of metallic rhenium with hydrogen peroxide. The reaction is as follows:

2Re+7H2O2→2HReO4+6H2O

Alternatively, perrhenic acid can be obtained by evaporating aqueous solutions of rhenium(VII) oxide (Re₂O₇) in the presence of water or steam .

To prepare tetrabutylammonium perrhenate, tetrabutylammonium chloride is added to an aqueous solution of sodium perrhenate. The reaction is as follows:

NaReO4+(C4H9)4NCl→(C4H9)4NReO4+NaCl

Industrial Production Methods

High-purity perrhenic acid can be produced using various methods, including electrodialysis, solvent extraction, and ion-exchange. Electrodialysis is an advanced separation technology that uses an electric current to move ions through semi-permeable membranes, effectively separating them from the solution . This method allows for the concentration and purification of perrhenic acid from secondary raw materials .

Analyse Chemischer Reaktionen

Types of Reactions

Perrhenic acid and its salts, including tetrabutylammonium perrhenate, undergo various chemical reactions, including:

Condensation Reactions: Perrhenate can undergo condensation to form small rhenium polyoxometalates, such as Re₄O₂₋₁₅.

Redox Reactions: Unlike permanganate, perrhenate is non-oxidizing. replacement of some oxo ligands can induce redox reactions.

Reaction with Sulfide: Perrhenate reacts with sulfide sources, such as hydrogen sulfide, to form tetrathioperrhenate anion (ReS₄⁻).

Common Reagents and Conditions

Trimethylsilyl Chloride: Used to produce the oxychloride of rhenium(V) from tetrabutylammonium perrhenate.

Hydrogen Sulfide: Used to convert perrhenate to tetrathioperrhenate anion.

Major Products

Rhenium Polyoxometalates: Formed through condensation reactions.

Tetrathioperrhenate Anion: Formed through reactions with sulfide sources.

Oxychloride of Rhenium(V): Formed through reactions with trimethylsilyl chloride.

Wissenschaftliche Forschungsanwendungen

Perrhenic acid and its salts, including tetrabutylammonium perrhenate, have various scientific research applications:

Biology: Used in studies involving the transport and behavior of rhenium compounds in biological systems.

Medicine: Used as a carrier for trace levels of pertechnetate in nuclear medicine scanning procedures.

Industry: Used in the production of high-purity perrhenic acid through electrodialysis and other methods.

Wirkmechanismus

The mechanism of action of perrhenic acid and tetrabutylammonium ion involves their interaction with various molecular targets and pathways:

Perrhenic Acid: Acts as a strong oxidizing agent, facilitating various redox reactions.

Tetrabutylammonium Ion: Acts as a pH-gated potassium ion channel, changing the cytosolic pH from 7 to 4 to open the channel. This mechanism is crucial in various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Perrhenic acid and tetrabutylammonium ion can be compared with similar compounds based on their chemical properties and applications:

Perrhenate vs. Pertechnetate: Both ions are similar in size and shape, and perrhenate is often used as a safer alternative to pertechnetate in nuclear waste studies.

Tetrabutylammonium Salts: Similar to other quaternary ammonium salts, tetrabutylammonium ion is used to increase the solubility of inorganic anions in organic solvents.

List of Similar Compounds

- Pertechnetate (TcO₄⁻)

- Tetrabutylammonium Bromide

- Tetrabutylammonium Hydroxide

- Tetrabutylammonium Perchlorate

These compounds share similar chemical properties and applications, making them useful in various scientific and industrial contexts.

Eigenschaften

Molekularformel |

C16H37NO4Re+ |

|---|---|

Molekulargewicht |

493.68 g/mol |

IUPAC-Name |

hydroxy(trioxo)rhenium;tetrabutylazanium |

InChI |

InChI=1S/C16H36N.H2O.3O.Re/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h5-16H2,1-4H3;1H2;;;;/q+1;;;;;+1/p-1 |

InChI-Schlüssel |

VIGRFVBJWCUPIC-UHFFFAOYSA-M |

Kanonische SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.O[Re](=O)(=O)=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.